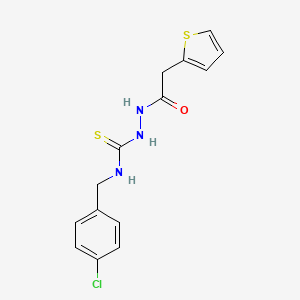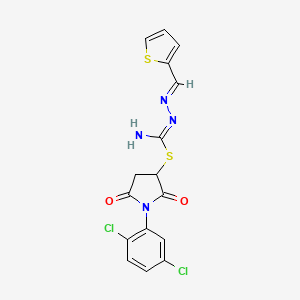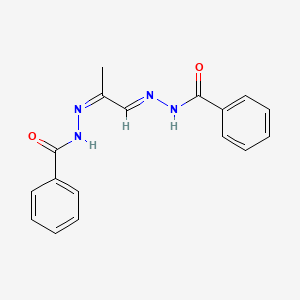
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched for its potential use in the pharmaceutical industry. It is a hydrazinecarbothioamide derivative, which means it contains both a hydrazine and a thioamide functional group in its structure.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and pathways involved in disease progression. For example, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using commercially available reagents. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has shown promising results in various disease models, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide that can be easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide involves the reaction of 2-(2-thienylacetyl)hydrazinecarbothioamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been extensively studied for its potential use in the pharmaceutical industry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been studied for its anti-proliferative, anti-inflammatory, and anti-diabetic properties.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-5-3-10(4-6-11)9-16-14(20)18-17-13(19)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPQSUPZUCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)
![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)


![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
